N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide
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Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.
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Scientific Research Applications
Stereolithographic 3D Printing of Modified-Release Dosage Forms
Stereolithography (SLA), a 3D printing technology, uses polyethylene glycol diacrylate (PEGDA) as a monomer and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as a photo-initiator for fabricating drug-loaded tablets with modified-release characteristics. This study exemplifies the adaptability of SLA for creating oral dosage forms with specific extended-release profiles, potentially revolutionizing the manufacturing of personalized medication and industrial production (Wang et al., 2016).
Antitumor Activity of Benzothiazole Derivatives
Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showcases the antitumor potential against various human tumor cell lines. The study's findings highlight the significance of the structural framework of benzothiazole in developing new anticancer agents, with certain derivatives exhibiting considerable anticancer activity (Yurttaş et al., 2015).
Corrosion Inhibition Properties
Isoxazolidine and isoxazoline derivatives synthesized from N-(pyridin-2-yl) acetamide showed promising corrosion inhibition efficiencies. These compounds, tested in acidic and oil mediums, underline the potential of acetamide derivatives in protecting metals from corrosion, which is crucial for industrial applications (Yıldırım & Cetin, 2008).
Anti-HIV Activity through New Binding Sites on HIV-1 Integrase
Symmetrical 1-pyrrolidineacetamide derivatives have been identified to inhibit HIV-1 integrase (IN) binding to viral DNA, showcasing a novel mechanism of anti-HIV action. This discovery opens new avenues for HIV-1 therapeutic agent development by targeting new binding sites on the integrase enzyme (Du et al., 2008).
Hypoglycemic Activity of Thiazolidinedione Derivatives
The synthesis of novel 2, 4-thiazolidinedione derivatives and their evaluation for hypoglycemic activity in an animal model reveal significant promise for diabetes treatment. This research demonstrates the therapeutic potential of these compounds in managing blood glucose levels, with some derivatives showing promising hypoglycemic effects (Nikalje et al., 2012).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c28-22-17-31-25(30)27(22)16-21(18-10-4-1-5-11-18)26-24(29)23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23H,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQWRELKJLGAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.